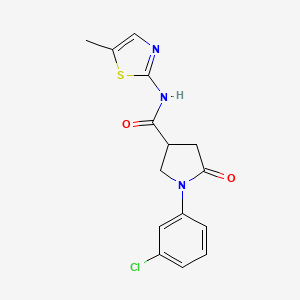

1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Descripción

1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolyl group, and a pyrrolidine ring

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-5-13(20)19(8-10)12-4-2-3-11(16)6-12/h2-4,6-7,10H,5,8H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMIEFNWZNCHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

Construction of the Pyrrolidine Ring: This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Amide Bond Formation: The final step involves coupling the thiazole and pyrrolidine intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Pyrrolidine Ring

-

Oxidation :

The 5-oxopyrrolidine ring undergoes oxidation at the α-carbon to form γ-lactam derivatives. For example, treatment with KMnO₄ in acidic conditions introduces hydroxyl groups. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, altering biological activity.

Thiazole Ring

-

Electrophilic Substitution :

The electron-rich thiazole participates in nitration or halogenation at the 4-position. For instance, HNO₃/H₂SO₄ introduces nitro groups . -

Nucleophilic Aromatic Substitution :

The 2-amino group in thiazole derivatives reacts with alkyl halides or acyl chlorides to form substituted products .

Amide Group

-

Hydrolysis :

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding pyrrolidine-3-carboxylic acid and 5-methylthiazol-2-amine. -

N-Alkylation :

Reaction with alkyl halides in the presence of NaH generates N-alkylated analogs.

Chlorophenyl Group

-

Nucleophilic Aromatic Substitution :

The 3-chloro substituent undergoes substitution with amines or alkoxides under high-temperature conditions.

Table 1: Representative Reactions and Yields

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant anticancer properties. The thiazole moiety is known for enhancing cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC values comparable to standard chemotherapeutic agents like doxorubicin, indicating strong potential for further development as antitumor agents .

Anticonvulsant Properties

Compounds similar to 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide have been evaluated for anticonvulsant activity. Studies have demonstrated that modifications in the molecular structure can lead to enhanced protection against seizures in animal models, suggesting that this compound could be explored for treating epilepsy or other seizure disorders .

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antibacterial activity of these compounds. Preliminary studies suggest that the target compound may exhibit similar properties, warranting further investigation into its potential as an antibiotic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the chlorophenyl and thiazole rings, significantly influences biological activity. For instance, substituents on the phenyl ring can modulate interactions with biological targets, enhancing potency against tumors or pathogens .

Antitumor Studies

A study investigating thiazole-containing compounds demonstrated that certain analogues exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines. These findings support the hypothesis that the incorporation of thiazole enhances anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Anticonvulsant Research

In a series of experiments evaluating anticonvulsant effects, analogues of the target compound were tested in electroshock seizure models. Results indicated that specific structural modifications led to improved seizure protection rates compared to existing anticonvulsants like sodium valproate .

Data Table: Summary of Biological Activities

| Activity | Related Compounds | IC Values | Mechanism |

|---|---|---|---|

| Antitumor | Thiazole derivatives | < 10 µM (varies by cell line) | Induces apoptosis |

| Anticonvulsant | Pyrrolidine analogues | ED = 24.38 mg/kg | Modulates neurotransmitter release |

| Antibacterial | Thiazole-based antibiotics | Varies by strain | Disrupts bacterial cell wall synthesis |

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylate and 1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylamide.

Uniqueness: The presence of the specific functional groups and the overall structure of this compound gives it unique chemical and biological properties that may not be present in similar compounds.

Actividad Biológica

1-(3-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C14H14ClN3O2S

- Molecular Weight : 319.80 g/mol

- CAS Number : 1181458-35-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 5-oxopyrrolidine-3-carboxylic acid, which includes the compound . The following key findings summarize its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.5 µg/mL |

| Acinetobacter baumannii | 62.5 µg/mL | 125 µg/mL |

| Candida auris | 31.25 µg/mL | 62.5 µg/mL |

These results indicate that the compound exhibits a structure-dependent antimicrobial activity, particularly effective against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with significant findings related to its cytotoxic effects on cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer).

- Results : The compound demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM in A549 cells, indicating a moderate level of activity against lung cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

Q & A

Basic Question

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrrolidinone and thiazole rings (e.g., as in N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ).

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

How can researchers resolve contradictions in biological activity data across studies?

Advanced Question

- Dose-Response Analysis : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Off-Target Profiling : Use CRISPR-Cas9 or siRNA knockdown to confirm target specificity.

- Meta-Analysis : Cross-reference data from peer-reviewed studies and preprints, prioritizing results validated by orthogonal methods (e.g., SPR vs. enzymatic assays) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

What strategies elucidate the mechanism of action for this compound’s biological activity?

Advanced Question

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock .

- Pharmacophore Mapping : Identify critical functional groups (e.g., chlorophenyl, thiazole) for activity using 3D-QSAR models.

- In Vivo Pharmacokinetics : Assess bioavailability and metabolite formation via LC-MS/MS in rodent models .

How can researchers optimize solubility and stability for in vivo studies?

Advanced Question

- Co-Solvent Systems : Test DMSO/PEG-400 or cyclodextrin-based formulations.

- pH-Dependent Stability : Use HPLC to monitor degradation under physiological conditions (pH 4–8).

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

What analytical methods are recommended for purity assessment and impurity profiling?

Basic Question

- HPLC-DAD/UV : Quantify main peak area (>98%) and identify impurities.

- TLC Monitoring : Use silica gel plates with fluorescent indicators during synthesis.

- Elemental Analysis : Confirm C, H, N, S, and Cl content matches theoretical values .

How do electronic effects of substituents influence the compound’s reactivity?

Advanced Question

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., chlorophenyl’s electron-withdrawing effect enhances electrophilic substitution).

- DFT Calculations : Map electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attack .

- Kinetic Isotope Effects : Study deuterated analogs to probe rate-determining steps .

What methodologies validate the compound’s target engagement in cellular assays?

Advanced Question

- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound binding.

- Pull-Down Assays : Use biotinylated analogs to isolate and identify interacting proteins via LC-MS.

- Transcriptomic Profiling : RNA-seq to assess downstream gene expression changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.